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Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol (Fmoc-d-Phenylalaninol) is a pivotal

chiral building block in contemporary organic synthesis and medicinal chemistry. As a derivative

of the non-proteinogenic amino acid D-phenylalanine, its unique structural features, conferred

by the bulky Fmoc protecting group and the primary alcohol functionality, render it a valuable

component in the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active

molecules. This technical guide provides a comprehensive overview of the core chemical

properties of Fmoc-d-Phenylalaninol, including its physicochemical characteristics, reactivity

profile, and spectroscopic data. Detailed experimental protocols for its synthesis and

purification are presented, alongside analytical methodologies for its characterization.

Furthermore, this guide explores the emerging role of the closely related compound,

phenylalaninol, in modulating critical biological signaling pathways, offering insights into its

potential applications in drug discovery and development.

Core Chemical and Physical Properties
Fmoc-d-Phenylalaninol is a white to off-white crystalline powder. The presence of the

fluorenylmethoxycarbonyl (Fmoc) group significantly influences its physical properties,

rendering it highly soluble in many organic solvents while maintaining a high melting point. The

D-configuration of the stereocenter is crucial for its applications in asymmetric synthesis and for

conferring specific conformational constraints in peptidomimetics.
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Physicochemical Data
The key physicochemical properties of Fmoc-d-Phenylalaninol are summarized in the table

below for easy reference and comparison. These values are essential for its handling, storage,

and application in various synthetic protocols.

Property Value Reference(s)

Molecular Formula C₂₄H₂₃NO₃ [1]

Molecular Weight 373.45 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 147 °C

Boiling Point 606.1 ± 50.0 °C (Predicted)

Density 1.219 ± 0.06 g/cm³ (Predicted)

Optical Rotation [α]ᴅ = +46 ± 2º (c=1 in DMF) [1]

pKa 11.44 ± 0.46 (Predicted)

Purity ≥ 98% (HPLC) [1]

Storage Conditions 0-8 °C [1]

Solubility Profile
While specific quantitative solubility data for Fmoc-d-Phenylalaninol is not extensively

published, its solubility can be inferred from its structure and the known solubility of the closely

related compound, Fmoc-d-phenylalanine. The large, nonpolar Fmoc group dominates the

molecule's solubility, making it readily soluble in a range of polar aprotic and nonpolar organic

solvents.
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Solvent Qualitative Solubility

Dimethylformamide (DMF) Soluble

Dichloromethane (DCM) Soluble

Tetrahydrofuran (THF) Soluble

Acetone Soluble

Ethyl Acetate Soluble

Methanol Sparingly Soluble

Water Insoluble

Reactivity and Stability
The chemical reactivity of Fmoc-d-Phenylalaninol is primarily dictated by the three key

functional groups present in its structure: the Fmoc-protected amine, the primary alcohol, and

the phenyl side chain.

Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is

stable under acidic and neutral conditions but is readily cleaved by treatment with a mild

base, most commonly a solution of piperidine in DMF. This orthogonality makes it a

cornerstone of modern solid-phase peptide synthesis (SPPS).

Hydroxyl Group: The primary alcohol is a versatile functional handle for a variety of chemical

transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid,

esterification, etherification, and can be used as a nucleophile in various coupling reactions.

Stability: Fmoc-d-Phenylalaninol is a stable compound under standard laboratory

conditions. It should be stored in a cool, dry place to prevent degradation. It is sensitive to

strong bases due to the lability of the Fmoc group.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analytical characterization of Fmoc-d-Phenylalaninol.
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Synthesis of Fmoc-d-Phenylalaninol
The synthesis of Fmoc-d-Phenylalaninol is typically achieved in a two-step process starting

from D-phenylalanine. The first step involves the protection of the amino group with the Fmoc

moiety, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of Fmoc-d-phenylalanine

This procedure is adapted from standard protocols for the Fmoc protection of amino acids.

Materials:

D-phenylalanine

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃)

Dioxane

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Procedure:

Dissolve D-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

Slowly add the Fmoc-OSu solution to the D-phenylalanine solution with vigorous stirring at

room temperature.

Allow the reaction to stir overnight.
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Dilute the reaction mixture with water and wash with ethyl acetate to remove any

unreacted Fmoc-OSu.

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

A white precipitate of Fmoc-d-phenylalanine will form. Collect the solid by vacuum

filtration.

Wash the solid with cold water and dry under vacuum.

Step 2: Reduction of Fmoc-d-phenylalanine to Fmoc-d-Phenylalaninol

This procedure employs a mixed anhydride method followed by reduction with sodium

borohydride.

Materials:

Fmoc-d-phenylalanine

N-methylmorpholine (NMM)

Isobutyl chloroformate

Tetrahydrofuran (THF), anhydrous

Sodium borohydride (NaBH₄)

Water

Procedure:

Dissolve Fmoc-d-phenylalanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C

in an ice-salt bath.

Add N-methylmorpholine (1.1 eq) to the solution.

Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 15

minutes to form the mixed anhydride.
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In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

Slowly add the aqueous NaBH₄ solution to the mixed anhydride solution, maintaining the

temperature at -15 °C.

Allow the reaction to stir for an additional 2 hours at 0 °C.

Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

Extract the product with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude Fmoc-d-Phenylalaninol.

Purification
The crude Fmoc-d-Phenylalaninol can be purified by flash column chromatography on silica

gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization
The identity and purity of the synthesized Fmoc-d-Phenylalaninol can be confirmed by the

following analytical techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all

expected functional groups.

Mass Spectrometry: To verify the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product. A typical method would involve a C18 reversed-phase column with a gradient of

acetonitrile in water (containing 0.1% TFA) as the mobile phase, with UV detection at 265

nm.

Role in Signaling Pathways and Drug Development
While Fmoc-d-Phenylalaninol itself is primarily a synthetic intermediate, the core structure of

D-phenylalaninol has been implicated in the modulation of key cellular signaling pathways. The
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incorporation of D-amino acids and their derivatives into peptide-based drugs is a well-

established strategy to enhance their metabolic stability and bioavailability.

A recent study has highlighted the role of phenylalaninol in sensitizing insulin signaling.

Specifically, it has been shown to block the phenylalanylation of lysine residues (K1057/1079)

on the insulin receptor beta subunit (IRβ). This modification, catalyzed by phenylalanyl-tRNA

synthetase (FARS), is associated with the inactivation of the insulin receptor. By inhibiting this

process, phenylalaninol can restore insulin sensitivity, suggesting a potential therapeutic

avenue for type 2 diabetes.[2][3][4][5]

The diagram below illustrates the proposed mechanism of action of phenylalaninol in the

insulin signaling pathway.
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Caption: Modulation of Insulin Signaling by Phenylalaninol.

Conclusion
Fmoc-d-Phenylalaninol is a versatile and valuable chiral building block with well-defined

chemical properties. Its utility in organic synthesis, particularly in the construction of complex

peptides and peptidomimetics, is well-established. The straightforward protocols for its

synthesis and purification, coupled with robust analytical methods for its characterization, make

it an accessible and reliable reagent for researchers. Furthermore, the emerging understanding

of the role of its deprotected counterpart, phenylalaninol, in modulating critical signaling

pathways such as insulin signaling, opens up exciting new avenues for its application in drug

discovery and the development of novel therapeutics. This guide provides a solid foundation of

technical information to support and encourage the continued exploration of Fmoc-d-
Phenylalaninol in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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